molecular formula C22H26N4O2 B10984669 trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B10984669
M. Wt: 378.5 g/mol
InChI Key: QVCWRPOYGFUFBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:

    Quinazoline Formation: Starting from appropriate precursors, a quinazoline ring is formed through cyclization reactions.

    Alkylation: The quinazoline ring is then alkylated at the 3-position with an ethyl group.

    Cyclohexane Carboxylic Acid Formation: The final step involves introducing the cyclohexane carboxylic acid moiety.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or pharmaceutical companies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at different positions may occur, modifying the structure.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed depend on reaction conditions and regioselectivity. Detailed analysis requires experimental data.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Research: As a building block for designing novel molecules.

    Industry: In the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related quinazoline derivatives. Notable compounds include :

  • Quinazoline itself
  • Other quinazoline-based drugs

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-pyrrol-1-ylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C22H26N4O2/c27-21(23-11-14-25-12-3-4-13-25)18-9-7-17(8-10-18)15-26-16-24-20-6-2-1-5-19(20)22(26)28/h1-6,12-13,16-18H,7-11,14-15H2,(H,23,27)

InChI Key

QVCWRPOYGFUFBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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